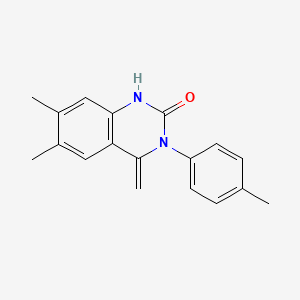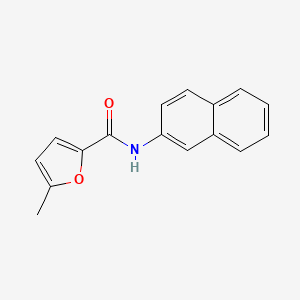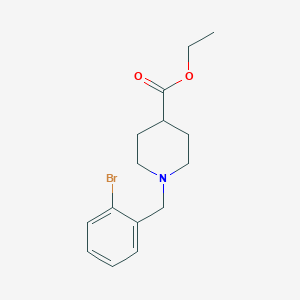
6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone, involves several steps characterized by spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. These methods confirm the structure of synthesized compounds. For instance, a study detailed the synthesis and molecular docking of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7), showing the importance of spectral techniques in confirming compound structures (Sarkar et al., 2021).
Molecular Structure Analysis
Molecular structure analysis using density functional theory (DFT) calculations illustrates the compound's HOMO and LUMO, vibrational properties, and charge distribution potential. This theoretical approach helps in understanding the electronic structure and reactivity of the compound. The aforementioned study on QZL7 utilized DFT to analyze these aspects, providing a deeper insight into the molecular structure (Sarkar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving quinazolinone derivatives can lead to various substituted derivatives with potential biological activities. Lithiation reactions, for instance, enable the synthesis of 2-substituted derivatives from 3-amino-2-methyl-4(3H)-quinazolinone, showcasing the compound's versatility in chemical transformations (Smith et al., 1996).
Physical Properties Analysis
Physical properties, such as solid-state fluorescence and selective metal-ion-sensor properties, are critical in determining the practical applications of quinazolinone derivatives. A study on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated its ability to exhibit tunable solid-state fluorescence and selectively detect Zn(2+) and Cd(2+) ions, highlighting the compound's potential in sensor applications (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are influenced by their synthesis and molecular structure. The antimicrobial activities and molecular docking studies of such compounds reveal their potential as pharmacological agents. The study by Sarkar et al. (2021) evaluated the antimicrobial activities of synthesized quinazolinone derivatives, indicating their potential use in medicinal chemistry (Sarkar et al., 2021).
Mécanisme D'action
Target of Action
The primary target of CCG-19356 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-19356 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It specifically targets MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
CCG-19356 affects the RhoA transcriptional signaling pathway, which is involved in the regulation of gene expression. By inhibiting this pathway, CCG-19356 can potentially disrupt the normal functioning of cells and lead to various downstream effects .
Result of Action
CCG-19356 has shown activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .
Propriétés
IUPAC Name |
6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-11-5-7-15(8-6-11)20-14(4)16-9-12(2)13(3)10-17(16)19-18(20)21/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJOKZQFZPVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C)C3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5677102.png)


![(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677112.png)
![1-(2-furylmethyl)-N-[2-(phenylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5677117.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)
![((3R*,4R*)-1-(3-chloro-4-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5677161.png)
![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)
![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5677187.png)
![butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B5677191.png)